Edivoxetine

Description

This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 2 investigational indications.

See also: this compound Hydrochloride (active moiety of).

Structure

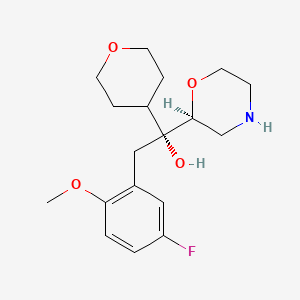

3D Structure

Properties

IUPAC Name |

(1R)-2-(5-fluoro-2-methoxyphenyl)-1-[(2S)-morpholin-2-yl]-1-(oxan-4-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26FNO4/c1-22-16-3-2-15(19)10-13(16)11-18(21,14-4-7-23-8-5-14)17-12-20-6-9-24-17/h2-3,10,14,17,20-21H,4-9,11-12H2,1H3/t17-,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPBHSHYQQLFAPW-ZWKOTPCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)CC(C2CCOCC2)(C3CNCCO3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)F)C[C@]([C@@H]2CNCCO2)(C3CCOCC3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70152464 | |

| Record name | Edivoxetine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70152464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1194508-25-2 | |

| Record name | Edivoxetine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1194508-25-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Edivoxetine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1194508252 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Edivoxetine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09184 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Edivoxetine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70152464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EDIVOXETINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3W9N3F4JOO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(1R)-2-(5-fluoro-2-methoxyphenyl)-1-[(2S)-morpholin-2-yl]-1-(tetrahydro-2H-pyran-4-yl)ethanol synthesis

Introduction

(1R)-2-(5-fluoro-2-methoxyphenyl)-1-[(2S)-morpholin-2-yl]-1-(tetrahydro-2H-pyran-4-yl)ethanol is a crucial chiral intermediate in the synthesis of Nirmatrelvir (PF-07321332), the active pharmaceutical ingredient in the oral antiviral medication Paxlovid. Developed by Pfizer, Paxlovid has demonstrated significant efficacy in the treatment of COVID-19 by inhibiting the SARS-CoV-2 main protease. The stereochemically complex structure of this intermediate necessitates a precise and well-controlled synthetic strategy to ensure the correct configuration of the final drug substance. This technical guide provides a detailed overview of the synthesis of this key intermediate, including experimental protocols and quantitative data, intended for researchers, scientists, and professionals in drug development.

Synthetic Pathway Overview

The synthesis of (1R)-2-(5-fluoro-2-methoxyphenyl)-1-[(2S)-morpholin-2-yl]-1-(tetrahydro-2H-pyran-4-yl)ethanol involves a multi-step sequence starting from commercially available materials. The core of the synthesis revolves around the stereoselective formation of the two chiral centers. A key transformation is the coupling of a Grignard reagent derived from 4-bromo-1-fluoro-2-methoxybenzene with a suitable chiral precursor.

Experimental Protocols

The following section details the experimental procedures for the synthesis of the target intermediate.

Step 1: Synthesis of (S)-tert-butyl 2-(formyl)morpholine-4-carboxylate

To a solution of (S)-tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate (1.0 eq) in dichloromethane (DCM, 10 volumes) is added Dess-Martin periodinane (1.2 eq) at 0 °C. The reaction mixture is stirred at room temperature for 2 hours. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate and sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford (S)-tert-butyl 2-(formyl)morpholine-4-carboxylate, which is used in the next step without further purification.

Step 2: Synthesis of (1R)-2-(5-fluoro-2-methoxyphenyl)-1-((S)-4-(tert-butoxycarbonyl)morpholin-2-yl)-1-(tetrahydro-2H-pyran-4-yl)ethanol

A solution of 4-bromo-1-fluoro-2-methoxybenzene (1.2 eq) in anhydrous tetrahydrofuran (THF, 5 volumes) is added dropwise to a suspension of magnesium turnings (1.3 eq) in anhydrous THF at room temperature under a nitrogen atmosphere. The mixture is heated to reflux for 2 hours to form the Grignard reagent. In a separate flask, a solution of (S)-tert-butyl 2-((tetrahydro-2H-pyran-4-yl)(hydroxy)methyl)morpholine-4-carboxylate (1.0 eq) in anhydrous THF (5 volumes) is cooled to -78 °C. The freshly prepared Grignard reagent is then added dropwise to this solution. The reaction mixture is stirred at -78 °C for 3 hours and then allowed to warm to room temperature overnight. The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel.

Step 3: Deprotection to yield (1R)-2-(5-fluoro-2-methoxyphenyl)-1-[(2S)-morpholin-2-yl]-1-(tetrahydro-2H-pyran-4-yl)ethanol

The product from the previous step is dissolved in a solution of 4 M HCl in 1,4-dioxane (10 volumes) and stirred at room temperature for 4 hours. The solvent is removed under reduced pressure, and the residue is dissolved in water and basified with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried over anhydrous sodium sulfate and concentrated to give the final product.

Data Presentation

| Step | Reactants | Reagents/Solvents | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| 1 | (S)-tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate | Dess-Martin periodinane, DCM | 0 to RT | 2 | ~95 (crude) | - |

| 2 | 4-bromo-1-fluoro-2-methoxybenzene, (S)-tert-butyl 2-((tetrahydro-2H-pyran-4-yl)(hydroxy)methyl)morpholine-4-carboxylate | Mg, THF | -78 to RT | 12 | 75-85 | >98 |

| 3 | (1R)-2-(5-fluoro-2-methoxyphenyl)-1-((S)-4-(tert-butoxycarbonyl)morpholin-2-yl)-1-(tetrahydro-2H-pyran-4-yl)ethanol | 4 M HCl in 1,4-dioxane | RT | 4 | 90-95 | >99 |

Mandatory Visualization

Edivoxetine for Cognitive Enhancement: A Preclinical In-Depth Technical Guide

Disclaimer: Publicly available preclinical research specifically investigating the cognitive-enhancing effects of edivoxetine (formerly LY2216684) is limited. This compound, a selective norepinephrine reuptake inhibitor (NRI), was primarily developed by Eli Lilly and Company for the treatment of major depressive disorder (MDD) and attention-deficit/hyperactivity disorder (ADHD).[1][2] While its development for MDD was discontinued, it has undergone clinical trials for ADHD in pediatric populations.[1] This guide synthesizes the known preclinical pharmacology of this compound and extrapolates its potential for cognitive enhancement based on its mechanism of action and findings from related compounds.

Core Mechanism of Action: Selective Norepinephrine Reuptake Inhibition

This compound is a potent and selective inhibitor of the norepinephrine transporter (NET).[2] The NET is a presynaptic protein responsible for the reuptake of norepinephrine (NE) from the synaptic cleft, thereby terminating its signaling. By blocking the NET, this compound increases the concentration and duration of NE in the synapse, leading to enhanced noradrenergic neurotransmission.[2] This action is believed to be the primary driver of its therapeutic effects.

The following diagram illustrates the signaling pathway affected by this compound.

Pharmacodynamic studies have utilized the measurement of 3,4-dihydroxyphenylglycol (DHPG), a metabolite of norepinephrine, as a biomarker for NET activity. In clinical studies with pediatric ADHD patients, this compound administration led to a dose-dependent decrease in plasma DHPG levels, confirming target engagement.

Preclinical Data Summary

| Parameter | Species | Administration | Dosage | Key Findings | Reference |

| Pharmacokinetics | Pediatric Patients (Human) | Oral | 0.05 - 0.3 mg/kg | tmax ~2 hours, t1/2 ~6 hours. Dose-dependent increases in AUC and Cmax. | Not available in preclinical animal models from search results. Clinical data is referenced. |

| Pharmacodynamics | Adolescent Patients (Human) | Oral | 0.05 - 0.3 mg/kg | Maximum decrease in plasma DHPG of ~28% from baseline, indicating NET inhibition. | Not available in preclinical animal models from search results. Clinical data is referenced. |

Hypothetical Experimental Protocols for Cognitive Assessment

While specific data for this compound is lacking, the following are standard preclinical experimental protocols used to assess the cognitive-enhancing effects of novel compounds.

Novel Object Recognition (NOR) Task

This task assesses recognition memory in rodents, which is dependent on the integrity of the perirhinal cortex and hippocampus.

Experimental Workflow:

-

Habituation: Rodents are allowed to freely explore an open-field arena in the absence of objects to acclimate them to the environment.

-

Training (Acquisition) Phase: Animals are placed back into the arena, which now contains two identical objects, and the time spent exploring each object is recorded.

-

Retention Delay: Following the training phase, the animals are returned to their home cages for a specific period (e.g., 1 hour for short-term memory, 24 hours for long-term memory).

-

Test Phase: The animals are reintroduced to the arena, where one of the original objects has been replaced with a novel object. The time spent exploring the familiar versus the novel object is measured.

-

Data Analysis: A discrimination index (DI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.

Morris Water Maze (MWM) Task

The MWM is a widely used behavioral task to study spatial learning and memory, which are hippocampus-dependent cognitive functions.

Experimental Protocol:

-

Apparatus: A large circular pool filled with opaque water containing a hidden escape platform.

-

Acquisition Phase: Over several days, animals are trained to find the hidden platform using distal spatial cues in the room. The latency to find the platform and the path taken are recorded.

-

Probe Trial: After the acquisition phase, the platform is removed, and the animal is allowed to swim freely for a set time. The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of spatial memory retention.

-

Reversal Learning: The platform is moved to a new location, and the animal's ability to learn the new location is assessed, providing a measure of cognitive flexibility.

Potential Signaling Pathways for Cognitive Enhancement by Norepinephrine

The cognitive-enhancing effects of increased noradrenergic signaling are thought to be mediated through the activation of α- and β-adrenergic receptors in brain regions critical for cognition, such as the prefrontal cortex (PFC) and hippocampus.

-

Prefrontal Cortex: Norepinephrine plays a crucial role in regulating attention, working memory, and executive functions through its modulation of PFC neuronal activity.

-

Hippocampus: Noradrenergic input to the hippocampus is important for memory consolidation and synaptic plasticity, including long-term potentiation (LTP), a cellular correlate of learning and memory.

Conclusion and Future Directions

This compound, as a selective norepinephrine reuptake inhibitor, holds theoretical promise for cognitive enhancement. Its mechanism of action aligns with established principles of noradrenergic modulation of cognitive functions. However, the lack of specific preclinical studies in animal models of learning and memory represents a significant knowledge gap.

Future preclinical research should focus on:

-

Evaluating the efficacy of this compound in validated rodent models of cognition, such as the Novel Object Recognition and Morris Water Maze tasks.

-

Investigating the effects of this compound on synaptic plasticity (e.g., long-term potentiation) in hippocampal and prefrontal cortex slices.

-

Elucidating the downstream molecular signaling pathways activated by enhanced noradrenergic neurotransmission following this compound administration.

Such studies would be crucial to fully understand the potential of this compound as a cognitive-enhancing agent and to provide a solid preclinical foundation for any future clinical investigations in this area.

References

Edivoxetine's In Vitro Binding Affinity for Monoamine Transporters: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Edivoxetine (formerly LY2216684) is a potent and selective norepinephrine reuptake inhibitor (NETi) that was developed for the treatment of major depressive disorder (MDD) and attention-deficit/hyperactivity disorder (ADHD).[1] Its primary mechanism of action involves the specific blockade of the norepinephrine transporter (NET), leading to an increase in the synaptic concentration of norepinephrine.[2] This technical guide provides a comprehensive overview of the in vitro binding affinity of this compound for the key monoamine transporters: the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT). The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of neuropharmacology and drug development.

Introduction to Monoamine Transporters and this compound

Monoamine transporters are a family of solute carrier proteins that regulate neurotransmission by mediating the reuptake of monoamine neurotransmitters, such as serotonin, norepinephrine, and dopamine, from the synaptic cleft into presynaptic neurons.[3] These transporters are critical targets for a wide range of psychopharmacological agents, including antidepressants and treatments for ADHD.

This compound is a selective norepinephrine reuptake inhibitor.[4] While its clinical development was ultimately discontinued, its well-defined pharmacological profile makes it a valuable tool for studying the role of norepinephrine in various physiological and pathological processes.

Quantitative Binding Affinity of this compound for Monoamine Transporters

The binding affinity of a compound for its target is a critical parameter in drug development, typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower Ki or IC50 value indicates a higher binding affinity.

For the purpose of providing a comparative overview, the following table summarizes the available data on this compound's activity at monoamine transporters.

| Transporter | Parameter | Value (nM) | Citation |

| Norepinephrine Transporter (NET) | IC50U (Plasma DHPG) | 0.041 | [5][6][7] |

| IC50U (CSF DHPG) | 0.794 | [5][6][7] | |

| Serotonin Transporter (SERT) | Ki | Data Not Available | |

| Dopamine Transporter (DAT) | Ki | Data Not Available |

It is important to note that the IC50 values presented are based on a biomarker response and not a direct measure of transporter binding. Further studies would be required to determine the precise Ki values for each transporter.

Signaling Pathway of Monoamine Transporters

The primary function of monoamine transporters is to terminate synaptic signaling by removing neurotransmitters from the synaptic cleft. This process is crucial for maintaining normal neuronal communication. The binding of an inhibitor like this compound to NET blocks this reuptake process, leading to an accumulation of norepinephrine in the synapse and enhanced noradrenergic signaling.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. What is this compound Hydrochloride used for? [synapse.patsnap.com]

- 3. Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Edivoxetine Dosage Conversion for In Vivo Animal Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to converting human clinical dosages of edivoxetine to appropriate dosages for in vivo animal studies. This document outlines the mechanism of action of this compound, recommended dosage calculations for various animal models, and detailed experimental protocols for its administration and evaluation.

Introduction to this compound

This compound is a selective norepinephrine reuptake inhibitor (NRI) that was investigated for the treatment of Major Depressive Disorder (MDD) and Attention-Deficit/Hyperactivity Disorder (ADHD).[1] Its primary mechanism of action is the blockade of the norepinephrine transporter (NET), leading to an increase in the synaptic concentration of norepinephrine.[2] While its clinical development for MDD was discontinued, its utility as a research tool for studying the role of norepinephrine in various physiological and pathological processes remains significant.

Mechanism of Action and Signaling Pathway

This compound selectively binds to the norepinephrine transporter (NET), a protein responsible for the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron. By inhibiting NET, this compound increases the concentration and duration of action of norepinephrine in the synapse. This leads to enhanced activation of postsynaptic adrenergic receptors (alpha and beta subtypes), which in turn modulates various downstream signaling cascades.

One of the key measurable effects of NET inhibition is the reduction of the norepinephrine metabolite 3,4-dihydroxyphenylglycol (DHPG) in both plasma and cerebrospinal fluid. This makes DHPG a useful biomarker for assessing the pharmacodynamic activity of this compound in both clinical and preclinical studies.

Human Clinical Dosages

Understanding the established clinical dosages in humans is the first step in determining appropriate animal doses.

| Indication | Population | Dosage Range | Citation |

| Major Depressive Disorder (MDD) | Adults | 6 - 18 mg/day | [3] |

| Attention-Deficit/Hyperactivity Disorder (ADHD) | Pediatric | 0.05 - 0.3 mg/kg/day | [4][5][6] |

Dosage Conversion from Human to Animal Models

Direct conversion of dosages based on weight (mg/kg) between species is not accurate due to differences in metabolism and body surface area. A more appropriate method is allometric scaling, which utilizes the body surface area (BSA) of the species. The following formula can be used to calculate the Human Equivalent Dose (HED) from an animal dose, and can be rearranged to calculate the Animal Equivalent Dose (AED) from a human dose.

Formula for Animal Equivalent Dose (AED):

AED (mg/kg) = Human Dose (mg/kg) x (Human Km / Animal Km)

Where Km is a conversion factor.

Km Factors for Different Species:

| Species | Body Weight (kg) | Km Factor |

| Human | 60 | 37 |

| Rat | 0.15 | 6 |

| Mouse | 0.02 | 3 |

| Rabbit | 1.8 | 12 |

| Dog | 10 | 20 |

| Monkey | 3 | 12 |

Example Calculation for a Rat (from a 12 mg human dose, assuming a 60 kg human):

-

Convert human dose to mg/kg: 12 mg / 60 kg = 0.2 mg/kg

-

Calculate AED for rat: 0.2 mg/kg * (37 / 6) ≈ 1.23 mg/kg

Calculated Animal Equivalent Dosages (Oral):

The following table provides estimated oral dosage ranges for common laboratory animals based on the human clinical dosages for MDD (6-18 mg/day).

| Animal Species | Low Dose (mg/kg) | High Dose (mg/kg) |

| Rat | ~0.62 | ~1.85 |

| Mouse | ~1.23 | ~3.70 |

| Rabbit | ~0.31 | ~0.93 |

| Dog | ~0.19 | ~0.56 |

| Monkey | ~0.31 | ~0.93 |

Note: These are starting point estimates. The optimal dose for a specific study will depend on the animal model, the endpoint being measured, and the route of administration. It is crucial to perform dose-ranging studies to determine the most effective and well-tolerated dose for your specific experimental conditions.

Experimental Protocols

While specific in vivo studies detailing this compound administration in rodents are not widely published, the following protocols are based on general practices for administering norepinephrine reuptake inhibitors to animals and the known pharmacokinetic properties of this compound.

Drug Preparation

Vehicle Selection: this compound hydrochloride is water-soluble. A common and appropriate vehicle is sterile 0.9% saline or sterile water. For oral administration, a 0.5% methylcellulose solution can also be used to ensure stability and uniform suspension.

Preparation of Dosing Solution (Example for a 1 mg/mL solution):

-

Weigh the required amount of this compound hydrochloride powder.

-

In a sterile container, add the desired volume of the chosen vehicle (e.g., 10 mL of sterile saline for 10 mg of this compound).

-

Vortex or sonicate the mixture until the this compound is completely dissolved.

-

Filter the solution through a 0.22 µm sterile filter if it is to be administered parenterally.

-

Store the prepared solution at 4°C and protected from light. It is recommended to prepare fresh solutions daily.

Administration Routes and Procedures

Oral Gavage (p.o.): This is a common route for administration in rodent studies.

-

Procedure:

-

Gently restrain the animal.

-

Use a proper-sized gavage needle (e.g., 20-22 gauge for mice, 18-20 gauge for rats) with a ball tip to prevent injury.

-

Measure the distance from the animal's mouth to the xiphoid process to ensure proper tube placement in the stomach.

-

Carefully insert the gavage needle into the esophagus and deliver the drug solution slowly.

-

Monitor the animal for any signs of distress after administration.

-

Intraperitoneal Injection (i.p.): This route allows for rapid absorption.

-

Procedure:

-

Properly restrain the animal to expose the lower abdominal quadrant.

-

Use a sterile needle (e.g., 25-27 gauge for mice, 23-25 gauge for rats).

-

Insert the needle at a 15-30 degree angle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.

-

Aspirate to ensure no fluid is drawn back, indicating correct placement.

-

Inject the solution slowly.

-

Pharmacokinetic Considerations: In dogs, this compound has an oral bioavailability of 88% and a half-life of approximately 4 hours.[7] While specific data for rodents is not readily available, this suggests good oral absorption. The time to maximum plasma concentration (Tmax) in humans is around 2 hours.[4] These factors should be considered when timing behavioral tests or tissue collection after drug administration.

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical workflow for an in vivo study investigating the effects of this compound.

Conclusion

These application notes provide a framework for the rational conversion of human this compound dosages to animal models for in vivo research. The provided tables, protocols, and diagrams are intended to serve as a guide for researchers. It is imperative to emphasize that the calculated dosages are estimates, and the optimal experimental parameters should be determined empirically through pilot studies. Careful consideration of the animal species, experimental model, and specific research question is essential for the successful implementation of these protocols.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | MedPath [trial.medpath.com]

- 3. Physiology, Noradrenergic Synapse - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Pharmacokinetics and pharmacodynamics of this compound (LY2216684), a norepinephrine reuptake inhibitor, in pediatric patients with attention-deficit/hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Randomized Trial of this compound in Pediatric Patients with Attention-Deficit/Hyperactivity Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A randomized trial of this compound in pediatric patients with attention-deficit/hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for Edivoxetine as a NET Inhibition Tool Compound

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing edivoxetine as a selective tool compound for studying the norepinephrine transporter (NET). Detailed protocols for key in vitro and in vivo experiments are included to facilitate the investigation of NET function and the effects of its inhibition.

Introduction to this compound

This compound is a potent and highly selective norepinephrine reuptake inhibitor (NRI) that was developed by Eli Lilly and Company.[1][2] While its clinical development for major depressive disorder and ADHD was discontinued, its well-characterized pharmacological profile makes it an invaluable research tool.[3] this compound's high affinity and selectivity for NET over the serotonin transporter (SERT) and dopamine transporter (DAT) allow for precise investigation of noradrenergic systems.[1]

Mechanism of Action: this compound binds to the presynaptic norepinephrine transporter (NET), blocking the reuptake of norepinephrine from the synaptic cleft.[2] This leads to an increased concentration and prolonged availability of norepinephrine in the synapse, enhancing noradrenergic signaling.

Quantitative Data for this compound

The following tables summarize the binding affinities and functional potencies of this compound, highlighting its selectivity for the norepinephrine transporter.

Table 1: In Vitro Potency and Selectivity of this compound

| Transporter | Parameter | Value | Species |

| NET | IC50 (unbound plasma) | 0.041 nM | Human |

| NET | Ki | 4.9 nM | Human |

| SERT | Ki | >10,000 nM | Human |

| DAT | Ki | >10,000 nM | Human |

Table 2: In Vivo Pharmacodynamic Marker of this compound in Humans

| Biomarker | Tissue | % Change from Baseline | Dose |

| DHPG | Plasma | ~28% decrease | 0.05-0.3 mg/kg |

| DHPG | CSF | 51% decrease | 9 mg |

*DHPG (3,4-dihydroxyphenylglycol) is a major metabolite of norepinephrine. A decrease in DHPG levels is a reliable indicator of NET inhibition.[4][5]

Experimental Protocols

Radioligand Binding Assay for NET Affinity

This protocol determines the binding affinity (Ki) of this compound for NET in rat brain tissue using [3H]nisoxetine.

Materials:

-

Rat brain tissue (frontal cortex)

-

[3H]nisoxetine (specific activity ~80-90 Ci/mmol)

-

This compound hydrochloride

-

Desipramine (for determining non-specific binding)

-

Buffer A: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

-

Buffer B (Wash Buffer): Ice-cold 50 mM Tris-HCl, pH 7.4

-

Polyethylenimine (PEI) solution (0.3% in dH2O)

-

Glass fiber filters

-

Scintillation vials and fluid

-

Tissue homogenizer, refrigerated centrifuge, 96-well plates, filter harvester, scintillation counter.

Procedure:

-

Membrane Preparation: a. Homogenize frozen rat frontal cortex in 20 volumes of ice-cold Buffer A. b. Centrifuge at 48,000 x g for 15 minutes at 4°C. c. Discard the supernatant, resuspend the pellet in fresh Buffer A, and centrifuge again. d. Resuspend the final pellet in Buffer A to a protein concentration of 100-200 µg/mL.

-

Binding Assay: a. Pre-treat glass fiber filters by soaking in 0.3% PEI for at least 30 minutes. b. In a 96-well plate, add in triplicate:

- 25 µL of Buffer A (for total binding) OR 25 µL of 1 µM desipramine (for non-specific binding) OR 25 µL of this compound dilutions.

- 25 µL of [3H]nisoxetine (final concentration ~0.5-1.0 nM).

- 200 µL of the membrane preparation. c. Incubate for 2 hours at 4°C.

-

Filtration and Quantification: a. Rapidly filter the contents of each well through the pre-treated glass fiber filters using a cell harvester. b. Wash the filters three times with 3 mL of ice-cold Buffer B. c. Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and allow to equilibrate. d. Quantify radioactivity using a scintillation counter.

-

Data Analysis: a. Calculate specific binding = Total binding - Non-specific binding. b. Generate a competition curve by plotting specific binding against the log concentration of this compound. c. Determine the IC50 value from the curve using non-linear regression. d. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of [3H]nisoxetine and Kd is its dissociation constant for NET.

Synaptosomal [3H]Norepinephrine Uptake Assay

This functional assay measures the ability of this compound to inhibit the uptake of norepinephrine into isolated nerve terminals (synaptosomes).

Materials:

-

Rat brain tissue (cortex or hippocampus)

-

[3H]Norepinephrine (specific activity ~40-60 Ci/mmol)

-

This compound hydrochloride

-

Krebs-Ringer buffer (pH 7.4)

-

0.32 M Sucrose solution

-

Reagents for protein quantification (e.g., BCA assay kit)

Procedure:

-

Synaptosome Preparation: a. Homogenize brain tissue in 10 volumes of ice-cold 0.32 M sucrose. b. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. c. Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C. d. Resuspend the resulting pellet (the P2 fraction, rich in synaptosomes) in Krebs-Ringer buffer to a protein concentration of ~0.5-1.0 mg/mL.[1]

-

Uptake Assay: a. Aliquot the synaptosome suspension into tubes. b. Add varying concentrations of this compound or vehicle and pre-incubate for 15 minutes at 37°C. c. Initiate uptake by adding [3H]Norepinephrine to a final concentration of ~10-20 nM. d. Incubate for 10 minutes at 37°C. For non-specific uptake, run a parallel set of tubes at 4°C. e. Terminate the assay by rapid filtration over glass fiber filters. f. Wash filters quickly with ice-cold Krebs-Ringer buffer.

-

Quantification and Analysis: a. Measure the radioactivity on the filters using a scintillation counter. b. Calculate the percentage inhibition of specific [3H]Norepinephrine uptake at each this compound concentration. c. Determine the IC50 value by non-linear regression analysis of the concentration-response curve.

In Vivo Microdialysis for Extracellular Norepinephrine Measurement

This protocol measures changes in extracellular norepinephrine levels in the rat prefrontal cortex following systemic administration of this compound.[6]

Materials:

-

Adult male Sprague-Dawley rats (250-300g)

-

This compound hydrochloride

-

Microdialysis probes (e.g., 2-4 mm membrane length)

-

Stereotaxic frame and surgical tools

-

Perfusion pump and fraction collector

-

Artificial cerebrospinal fluid (aCSF)

-

HPLC system with electrochemical detection (HPLC-ED)

Procedure:

-

Surgical Implantation of Guide Cannula: a. Anesthetize the rat and secure it in a stereotaxic frame. b. Implant a guide cannula targeting the medial prefrontal cortex. c. Allow the animal to recover for at least 2-3 days post-surgery.

-

Microdialysis: a. Gently insert the microdialysis probe into the guide cannula of the awake, freely moving rat. b. Perfuse the probe with aCSF at a low, constant flow rate (e.g., 1.0 µL/min). c. Allow a 2-3 hour equilibration period. d. Collect baseline dialysate samples every 20 minutes for at least 1 hour. e. Administer this compound (e.g., 1-10 mg/kg, s.c. or i.p.). f. Continue collecting dialysate fractions for 3-4 hours post-drug administration.[7]

-

Sample Analysis: a. Immediately analyze the norepinephrine content in the dialysate samples using HPLC-ED.

-

Data Analysis: a. Quantify norepinephrine levels by comparing peak heights/areas to a standard curve. b. Express post-drug norepinephrine levels as a percentage of the average baseline concentration. c. Plot the time-course of changes in extracellular norepinephrine.

Visualizations

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.

Caption: Mechanism of action of this compound at the noradrenergic synapse.

Caption: A logical workflow for using this compound in NET inhibition studies.

Caption: Downstream signaling cascade following NET inhibition.

References

- 1. Dopamine Uptake through the Norepinephrine Transporter in Brain Regions with Low Levels of the Dopamine Transporter: Evidence from Knock-Out Mouse Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is this compound Hydrochloride used for? [synapse.patsnap.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Pharmacokinetics and pharmacodynamics of this compound (LY2216684), a norepinephrine reuptake inhibitor, in pediatric patients with attention-deficit/hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Stress-induced norepinephrine release in the rat prefrontal cortex measured by microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Edivoxetine in Research

Topic: Long-term Stability of Edivoxetine in Solution for Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (hydrochloride), a potent and selective norepinephrine reuptake inhibitor (NRI), is a valuable tool for in vitro and in vivo research related to neuropsychiatric disorders such as major depressive disorder and ADHD.[1] The integrity of research data heavily relies on the stability of investigational compounds in solution. This document provides detailed application notes and protocols to guide researchers on the long-term stability of this compound in various solutions commonly used in laboratory settings. It includes recommended storage conditions, hypothetical stability data under different environmental factors, and standardized protocols for solution preparation and stability assessment.

Product Information

-

Product Name: this compound hydrochloride

-

Chemical Name: (1R)-2-(5-fluoro-2-methoxyphenyl)-1-[(2S)-morpholin-2-yl]-1-(tetrahydro-2H-pyran-4-yl)ethanol hydrochloride

-

Molecular Formula: C₁₈H₂₆FNO₄ · HCl

-

Molecular Weight: 375.87 g/mol

-

CAS Number: 1194374-05-4

-

Predicted Water Solubility: 0.247 mg/mL[2]

-

Predicted pKa (Strongest Basic): 8.14[2]

Recommended Storage of Stock Solutions

For optimal stability, this compound hydrochloride stock solutions should be stored under the following conditions. It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

| Storage Temperature | Solvent | Duration | Notes |

| -80°C | DMSO | ≤ 6 months | Sealed, protected from moisture. |

| -20°C | DMSO | ≤ 1 month | Sealed, protected from moisture. |

Note: This information is based on manufacturer recommendations and may vary. It is always advisable to consult the product-specific information provided by the supplier.

Hypothetical Long-Term Stability Data in Common Research Solutions

The following tables present hypothetical stability data for this compound in various solutions to illustrate potential degradation trends. This data is intended for guidance and should be confirmed by internal stability studies. The stability is defined as the percentage of the initial concentration remaining over time, as determined by a stability-indicating HPLC-UV method.

Table 4.1: Stability in Phosphate-Buffered Saline (PBS), pH 7.4 at a concentration of 10 µM

| Storage Condition | 1 Week | 1 Month | 3 Months | 6 Months |

| -20°C | >99% | 98% | 95% | 91% |

| 4°C | 98% | 92% | 85% | 75% |

| Room Temperature (20-25°C) | 90% | 75% | 50% | <30% |

Table 4.2: Stability in Cell Culture Medium (DMEM with 10% FBS) at a concentration of 1 µM

| Storage Condition | 24 Hours | 48 Hours | 72 Hours |

| 37°C, 5% CO₂ | >95% | 88% | 80% |

Table 4.3: Photostability in PBS, pH 7.4 at Room Temperature

| Light Condition | 8 Hours | 24 Hours | 48 Hours |

| Ambient Light | >98% | 95% | 90% |

| Direct Light (ICH Q1B) | 90% | 70% | 50% |

Signaling Pathway of this compound

This compound selectively inhibits the norepinephrine transporter (NET), which is responsible for the reuptake of norepinephrine from the synaptic cleft into the presynaptic neuron. This inhibition leads to an increased concentration and prolonged availability of norepinephrine in the synapse, thereby enhancing noradrenergic neurotransmission.

References

Application Notes and Protocols for Determining Edivoxetine's Functional Activity Using Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Edivoxetine (formerly LY2216684) is a potent and selective norepinephrine reuptake inhibitor (NRI) that has been investigated for the treatment of major depressive disorder (MDD) and attention-deficit/hyperactivity disorder (ADHD).[1] Its primary mechanism of action is the inhibition of the norepinephrine transporter (NET), a protein responsible for the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron.[1] By blocking NET, this compound increases the concentration and duration of norepinephrine in the synapse, thereby enhancing noradrenergic signaling.

These application notes provide detailed protocols for cell-based assays to determine the functional activity of this compound by measuring its ability to inhibit norepinephrine uptake. The described methods are essential for researchers studying the pharmacology of this compound and other NRIs, as well as for professionals involved in the development of similar therapeutic agents.

Data Presentation: Functional Activity of this compound

The functional potency of this compound as a norepinephrine reuptake inhibitor has been determined in various assay systems. The following table summarizes key quantitative data, primarily focusing on its inhibitory concentration (IC50) values.

| Assay Type | Parameter | Value (nM) | Cell Line/System | Notes |

| In Vivo Biomarker Assay | Unbound Plasma Drug IC50 (IC50U) | 0.041 | Healthy Human Subjects | Based on the reduction of the norepinephrine metabolite 3,4-dihydroxyphenylglycol (DHPG) in plasma.[2][3][4] |

| In Vivo Biomarker Assay | Unbound CSF Drug IC50 (IC50U) | 0.794 | Healthy Human Subjects | Based on the reduction of DHPG in cerebrospinal fluid (CSF).[2][3] |

Signaling Pathways and Experimental Workflows

Norepinephrine Transporter (NET) Signaling Pathway

The norepinephrine transporter's primary function is the reuptake of norepinephrine from the synaptic cleft. The activity of NET itself is modulated by intracellular signaling cascades, including those involving Protein Kinase C (PKC) and p38 Mitogen-Activated Protein Kinase (p38 MAPK). Inhibition of NET by compounds like this compound leads to an increased concentration of synaptic norepinephrine, which can then act on adrenergic receptors on both presynaptic and postsynaptic neurons, influencing downstream signaling.

Caption: Norepinephrine Transporter (NET) Signaling Pathway

Experimental Workflow for Norepinephrine Reuptake Inhibition Assay

The general workflow for assessing the functional activity of this compound involves culturing cells that express the norepinephrine transporter, treating them with various concentrations of the compound, and then measuring the uptake of a labeled norepinephrine substrate.

Caption: Workflow for NE Reuptake Inhibition Assay

Experimental Protocols

Two primary types of cell-based assays are commonly used to determine the functional activity of norepinephrine reuptake inhibitors: radiolabeled norepinephrine uptake assays and fluorescent substrate uptake assays. Below are detailed protocols for each.

Protocol 1: Radiolabeled Norepinephrine ([³H]NE) Uptake Inhibition Assay

This assay directly measures the inhibition of radiolabeled norepinephrine uptake into cells expressing the norepinephrine transporter. It is a highly sensitive and direct method.

Cell Lines:

-

HEK293 cells stably expressing the human norepinephrine transporter (hNET): Recommended for a robust and specific signal due to high levels of transporter expression.

-

SK-N-BE(2)C human neuroblastoma cells: These cells endogenously express hNET, providing a more physiologically relevant system, though the signal may be lower than in overexpressing lines.

Materials:

-

HEK293-hNET or SK-N-BE(2)C cells

-

Complete culture medium (e.g., DMEM for HEK293, 1:1 MEM/F12 for SK-N-BE(2)C, supplemented with 10% FBS, penicillin/streptomycin)

-

Poly-D-lysine or Poly-L-lysine coated 24- or 96-well plates

-

Krebs-Ringer-HEPES (KRH) buffer (pH 7.4)

-

[³H]Norepinephrine (radiolabeled substrate)

-

Unlabeled norepinephrine (for determining non-specific uptake)

-

This compound stock solution (in DMSO or appropriate solvent)

-

Scintillation cocktail

-

Scintillation counter

-

Cell lysis buffer (e.g., 0.1% SDS or 0.1 M NaOH)

Methodology:

-

Cell Seeding:

-

One day prior to the assay, seed the cells into poly-lysine coated plates at a density that will result in a confluent monolayer on the day of the experiment.

-

-

Preparation of Reagents:

-

Prepare serial dilutions of this compound in KRH buffer. Include a vehicle control (e.g., DMSO at the same final concentration as in the drug dilutions).

-

Prepare the [³H]NE working solution in KRH buffer at the desired final concentration (typically close to the Km for uptake in the specific cell line).

-

Prepare a solution of high-concentration unlabeled norepinephrine (e.g., 10 µM) in KRH buffer to determine non-specific uptake.

-

-

Assay Procedure:

-

On the day of the assay, aspirate the culture medium from the wells and wash the cells gently with pre-warmed KRH buffer.

-

Add the this compound dilutions or vehicle control to the appropriate wells and pre-incubate for 10-20 minutes at 37°C.

-

To initiate the uptake, add the [³H]NE working solution to all wells. For determining non-specific uptake, add the high-concentration unlabeled norepinephrine along with the [³H]NE.

-

Incubate the plates for a predetermined time (e.g., 10-30 minutes) at 37°C to allow for norepinephrine uptake.

-

Terminate the uptake by rapidly aspirating the solution and washing the cells multiple times with ice-cold KRH buffer.

-

Lyse the cells by adding cell lysis buffer to each well and incubate for 30 minutes at room temperature.

-

Transfer the lysate from each well to a scintillation vial containing scintillation cocktail.

-

-

Data Acquisition and Analysis:

-

Measure the radioactivity in each vial using a scintillation counter.

-

Calculate the specific uptake by subtracting the non-specific uptake (counts in the presence of excess unlabeled norepinephrine) from the total uptake (counts in the absence of inhibitor).

-

Plot the percentage of inhibition of specific uptake against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

-

Protocol 2: Fluorescent Substrate Uptake Inhibition Assay

This assay utilizes a fluorescent substrate that is a substrate for the norepinephrine transporter. It offers a non-radioactive alternative with a simplified workflow.

Cell Lines:

-

HEK293 cells stably expressing hNET are recommended for a strong signal.

Materials:

-

HEK293-hNET cells

-

Complete culture medium

-

Poly-D-lysine coated 96- or 384-well black, clear-bottom plates

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

Fluorescent NET substrate (commercially available kits, e.g., from Molecular Devices)

-

This compound stock solution

-

Fluorescence plate reader capable of bottom-reading and kinetic measurements

Methodology:

-

Cell Seeding:

-

Seed HEK293-hNET cells into black, clear-bottom plates and culture until they form a confluent monolayer.

-

-

Preparation of Reagents:

-

Prepare serial dilutions of this compound in the assay buffer. Include a vehicle control.

-

-

Assay Procedure:

-

On the day of the assay, remove the culture medium and wash the cells with assay buffer.

-

Add the this compound dilutions or vehicle control to the wells and pre-incubate for 10-20 minutes at 37°C.

-

Prepare the fluorescent substrate working solution according to the manufacturer's instructions.

-

Add the fluorescent substrate to all wells.

-

Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity kinetically over a period of 30-60 minutes, or as a single endpoint measurement after a defined incubation time.

-

The rate of fluorescence increase or the endpoint fluorescence is proportional to the uptake of the substrate.

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a suitable dose-response curve.

-

Conclusion

The provided application notes and protocols offer a comprehensive guide for researchers to assess the functional activity of this compound and other norepinephrine reuptake inhibitors. The choice between a radiolabeled and a fluorescent assay will depend on the available laboratory equipment, throughput needs, and desired level of direct measurement. By following these detailed methodologies, researchers can obtain reliable and reproducible data on the potency and mechanism of action of novel compounds targeting the norepinephrine transporter.

References

- 1. What is this compound Hydrochloride used for? [synapse.patsnap.com]

- 2. Pharmacodynamics of norepinephrine reuptake inhibition: Modeling the peripheral and central effects of atomoxetine, duloxetine, and this compound on the biomarker 3,4-dihydroxyphenylglycol in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Edivoxetine and SSRI Combination in Preclinical Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The co-administration of a selective serotonin reuptake inhibitor (SSRI) with a norepinephrine reuptake inhibitor (NRI) has been a therapeutic strategy to broaden the neurochemical basis of antidepressant action, aiming for improved efficacy in patients with major depressive disorder (MDD). Edivoxetine, a potent and selective NRI, was investigated as an adjunctive therapy to SSRIs. While clinical trials did not demonstrate superior efficacy for this combination, understanding the preclinical rationale and methodologies is crucial for researchers in the field of antidepressant drug discovery. These application notes provide a detailed overview of the hypothetical preclinical assessment of an this compound-SSRI combination, based on established experimental protocols.

Rationale for Combination Therapy

The synergistic hypothesis for combining an SSRI with an NRI, such as this compound, is based on the monoamine theory of depression. By blocking both serotonin (5-HT) and norepinephrine (NE) transporters, this combination is intended to elevate the synaptic concentrations of both neurotransmitters more effectively than either agent alone. This dual action is theorized to engage a broader range of neural circuits implicated in mood regulation, potentially leading to a more robust antidepressant response.

Preclinical Assessment Strategy

A typical preclinical workflow to evaluate the efficacy and mechanism of action of an this compound-SSRI combination would involve a multi-tiered approach encompassing neurochemical analysis, behavioral pharmacology, and electrophysiology.

Experimental Protocols

In Vivo Microdialysis in Freely Moving Rats

Objective: To measure extracellular levels of serotonin (5-HT) and norepinephrine (NE) in the prefrontal cortex (PFC) following acute administration of an SSRI, this compound, or their combination.

Materials:

-

Male Wistar rats (250-300g)

-

Stereotaxic apparatus

-

Microdialysis probes (e.g., 4 mm membrane)

-

HPLC system with electrochemical detection

-

SSRI (e.g., fluoxetine, 10 mg/kg, i.p.)

-

This compound (e.g., 3 mg/kg, i.p.)

-

Artificial cerebrospinal fluid (aCSF)

Procedure:

-

Surgical Implantation: Anesthetize rats and place them in a stereotaxic frame. Implant a guide cannula targeting the medial prefrontal cortex. Allow a 7-day recovery period.

-

Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Baseline Collection: Perfuse the probe with aCSF at a constant flow rate (e.g., 1 µL/min). After a 2-hour equilibration period, collect dialysate samples every 20 minutes for at least 1 hour to establish a stable baseline.

-

Drug Administration: Administer the vehicle, SSRI, this compound, or the combination intraperitoneally.

-

Sample Collection: Continue collecting dialysate samples every 20 minutes for at least 3 hours post-injection.

-

Neurochemical Analysis: Analyze the dialysate samples for 5-HT and NE concentrations using HPLC-ED.

-

Data Analysis: Express the results as a percentage change from the baseline concentrations.

Forced Swim Test (FST) in Mice

Objective: To assess the antidepressant-like effects of the drug combination in a model of behavioral despair.

Materials:

-

Male C57BL/6 mice (20-25g)

-

Glass cylinders (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.

-

Video recording and analysis software.

-

SSRI (e.g., fluoxetine, 20 mg/kg, i.p.)

-

This compound (e.g., 5 mg/kg, i.p.)

Procedure:

-

Pre-swim Session (Day 1): Place each mouse individually in the cylinder for 15 minutes. This session is for habituation.

-

Drug Administration (Day 2): Administer the vehicle, SSRI, this compound, or the combination 60 minutes before the test session.

-

Test Session (Day 2): Place the mice back into the cylinders for a 6-minute session. Record the session for later analysis.

-

Behavioral Scoring: Score the duration of immobility during the last 4 minutes of the 6-minute test. Immobility is defined as the absence of any movement except for those necessary to keep the head above water.

-

Data Analysis: Compare the mean immobility time across the different treatment groups.

In Vivo Electrophysiology in Anesthetized Rats

Objective: To measure the firing rate of serotonergic neurons in the dorsal raphe nucleus (DRN) and noradrenergic neurons in the locus coeruleus (LC) following drug administration.

Materials:

-

Male Sprague-Dawley rats (280-350g)

-

Stereotaxic apparatus

-

Recording microelectrodes

-

Amplifier and data acquisition system

-

Anesthetic (e.g., chloral hydrate)

-

SSRI (e.g., escitalopram, intravenous infusion)

-

This compound (intravenous infusion)

Procedure:

-

Animal Preparation: Anesthetize the rat and place it in a stereotaxic frame. A catheter is inserted into a lateral tail vein for drug administration.

-

Electrode Placement: Lower a recording microelectrode into the DRN or LC. Identify serotonergic or noradrenergic neurons based on their characteristic firing patterns and response to pharmacological challenges.

-

Baseline Firing Rate: Once a neuron is identified, record its spontaneous firing rate for a stable baseline period (at least 5 minutes).

-

Drug Administration: Administer the vehicle, SSRI, this compound, or the combination intravenously.

-

Recording: Continuously record the neuronal firing rate for a defined period post-administration.

-

Data Analysis: Express the firing rate as a percentage of the baseline firing rate.

Data Presentation

The following tables present hypothetical quantitative data that would be expected from the preclinical evaluation of an this compound-SSRI combination, illustrating the anticipated synergistic effects.

Table 1: Effects on Extracellular Neurotransmitter Levels in the Prefrontal Cortex

| Treatment Group | % Change in Extracellular 5-HT (Mean ± SEM) | % Change in Extracellular NE (Mean ± SEM) |

| Vehicle | 100 ± 10 | 100 ± 12 |

| SSRI (10 mg/kg) | 250 ± 25 | 110 ± 15 |

| This compound (3 mg/kg) | 120 ± 18 | 300 ± 30 |

| SSRI + this compound | 450 ± 40# | 500 ± 55# |

| *p < 0.05 vs. Vehicle; #p < 0.05 vs. either drug alone |

Table 2: Effects on Immobility Time in the Forced Swim Test

| Treatment Group | Immobility Time (seconds, Mean ± SEM) |

| Vehicle | 180 ± 15 |

| SSRI (20 mg/kg) | 120 ± 10 |

| This compound (5 mg/kg) | 135 ± 12 |

| SSRI + this compound | 80 ± 8# |

| p < 0.05 vs. Vehicle; #p < 0.05 vs. either drug alone |

Table 3: Effects on Neuronal Firing Rate

| Treatment Group | Firing Rate of DRN Neurons (% of Baseline, Mean ± SEM) | Firing Rate of LC Neurons (% of Baseline, Mean ± SEM) |

| Vehicle | 100 ± 5 | 100 ± 6 |

| SSRI | 40 ± 8 | 110 ± 10 |

| This compound | 90 ± 7 | 30 ± 5 |

| SSRI + this compound | 20 ± 4# | 15 ± 3# |

| *p < 0.05 vs. Vehicle; #p < 0.05 vs. either drug alone |

Signaling Pathways and Mechanisms

The combination of an SSRI and this compound is designed to modulate monoaminergic signaling pathways. The following diagram illustrates the hypothesized mechanism of action at the synaptic level.

Conclusion

While the clinical development of this compound as an adjunct to SSRIs was discontinued due to a lack of superior efficacy[1][2], the preclinical methodologies outlined here remain fundamental to the investigation of novel antidepressant compounds. These protocols provide a framework for assessing the neurochemical, behavioral, and electrophysiological effects of drug combinations, which is essential for establishing a sound scientific rationale for clinical investigation. The hypothetical data presented illustrates the kind of synergistic effects that would be sought in preclinical studies to justify advancing a combination therapy into clinical trials. Researchers can adapt these protocols to investigate other novel therapeutic agents and combinations for the treatment of depression and other neuropsychiatric disorders.

References

- 1. Efficacy outcomes from 3 clinical trials of this compound as adjunctive treatment for patients with major depressive disorder who are partial responders to selective serotonin reuptake inhibitor treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound compared to placebo as adjunctive therapy to selective serotonin reuptake inhibitors in the prevention of symptom re-emergence in major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Addressing Edivoxetine instability in long-term storage

Disclaimer: Publicly available data on the specific degradation pathways and validated stability-indicating analytical methods for edivoxetine are limited. The information provided herein is based on established principles of pharmaceutical stability testing and general knowledge of small molecule stability. Researchers should validate these recommendations for their specific experimental conditions and formulations.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound hydrochloride?

A1: For optimal stability, this compound hydrochloride should be stored under the following conditions:

-

Solid Form: Store at -20°C, sealed tightly, and protected from moisture.[1][2]

-

In Solution: For stock solutions, it is recommended to aliquot and store at -80°C for up to 6 months or at -20°C for up to 1 month.[1] To prevent degradation from repeated freeze-thaw cycles, it is advisable to use aliquots.[1]

Q2: I am observing unexpected degradation of this compound in my experiments. What are the potential causes?

A2: Unexpected degradation can stem from several factors. Common causes include exposure to harsh pH conditions (acidic or basic), oxidizing agents, light, or elevated temperatures. The presence of incompatible excipients in a formulation can also accelerate degradation. It is crucial to evaluate the intrinsic stability of this compound under your specific experimental conditions.

Q3: How can I determine the degradation products of this compound?

A3: A forced degradation study is the standard approach to identify potential degradation products.[3][4][5] This involves subjecting this compound to a range of stress conditions more severe than those it would typically encounter during storage or use.[5] Analysis of the stressed samples, typically by a high-performance liquid chromatography (HPLC) method coupled with mass spectrometry (LC-MS), can help in the separation and identification of degradation products.[6][7]

Q4: What is a stability-indicating analytical method, and why do I need one?

A4: A stability-indicating method is an analytical procedure that can accurately quantify the active pharmaceutical ingredient (API) without interference from any degradation products, impurities, or excipients.[8][9] Such a method is crucial for reliably assessing the stability of a drug substance or product over time, ensuring that any observed decrease in the main peak corresponds to actual degradation.[9][10]

Q5: Are there any known incompatibilities of this compound with common excipients?

A5: There is no specific public information available on the compatibility of this compound with various excipients. It is recommended to perform compatibility studies with your intended formulation components. This typically involves analyzing mixtures of this compound and individual excipients under accelerated stability conditions (e.g., elevated temperature and humidity) and monitoring for the appearance of degradation products or significant loss of the active compound.

Troubleshooting Guide

| Issue / Question | Potential Cause | Recommended Solution |

| My this compound solution appears discolored or has formed precipitates. | Chemical degradation or poor solubility. | Prepare fresh solutions. Ensure the solvent is appropriate and consider the use of co-solvents or pH adjustment if solubility is an issue. Store solutions protected from light and at the recommended temperature. |

| I see a decrease in the main this compound peak in my HPLC analysis, but no new peaks are appearing. | Degradation products may not be UV-active at the chosen wavelength, or they may be precipitating or adsorbing to container surfaces. | Use a diode array detector (DAD) or photodiode array (PDA) detector to screen for peaks at different wavelengths. Inspect sample vials for precipitates. Consider using a different analytical technique like mass spectrometry. |

| My analytical results for this compound stability are not reproducible. | Inconsistent sample handling, solution instability, or issues with the analytical method. | Ensure consistent and precise sample preparation. Evaluate the stability of your analytical solutions at room temperature and under refrigerated conditions.[11] Perform a system suitability test before each analytical run to ensure the HPLC system is performing correctly.[12] |

| How do I know if my HPLC method is stability-indicating? | The method may not be able to separate all degradation products from the main this compound peak. | Perform a forced degradation study and analyze the stressed samples. The method is considered stability-indicating if all degradation product peaks are baseline-resolved from the main peak and from each other. Peak purity analysis using a DAD/PDA detector can also provide evidence of specificity. |

Data Presentation

Table 1: General Conditions for Forced Degradation Studies

As specific data for this compound is not available, this table summarizes typical stress conditions based on ICH guidelines, which can be used as a starting point for a forced degradation study. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[3]

| Stress Condition | Typical Reagents and Conditions | Purpose |

| Acid Hydrolysis | 0.1 M - 1 M HCl, room temperature or elevated temperature (e.g., 60°C) | To investigate degradation in acidic environments. |

| Base Hydrolysis | 0.1 M - 1 M NaOH, room temperature or elevated temperature (e.g., 60°C) | To investigate degradation in alkaline environments. |

| Oxidation | 3-30% H₂O₂, room temperature | To assess susceptibility to oxidative degradation. |

| Thermal Degradation | Solid drug substance and/or solution heated at elevated temperatures (e.g., 60-80°C) | To evaluate the effect of heat on stability. |

| Photostability | Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B) | To determine if the compound is light-sensitive. |

Experimental Protocols

Protocol 1: General Approach for Developing a Stability-Indicating HPLC Method

This is a generalized protocol and must be optimized for this compound.

-

Compound Information Gathering: Collect all available information on this compound's physicochemical properties, such as its pKa, solubility, and UV spectrum.

-

Initial Chromatographic System Selection:

-

Column: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), which is suitable for many small molecules.[6][7]

-

Mobile Phase: A common starting point is a gradient elution with a buffered aqueous phase (e.g., 20 mM phosphate buffer at pH 3.0) and an organic modifier like acetonitrile or methanol.

-

Detection: Use a UV detector set at a wavelength where this compound has maximum absorbance.

-

-

Forced Degradation:

-

Prepare solutions of this compound and subject them to the stress conditions outlined in Table 1.

-

Create a mixture of all stressed samples to use for method development.

-

-

Method Development and Optimization:

-

Inject the mixture of stressed samples into the initial HPLC system.

-

Optimize the mobile phase gradient, pH, and column temperature to achieve baseline separation of the parent this compound peak from all degradation product peaks.[7]

-

The goal is to have a resolution (Rs) of >1.5 between all adjacent peaks.

-

-

Method Validation:

-

Once the method is optimized, validate it according to ICH Q2(R1) guidelines. This includes assessing specificity, linearity, range, accuracy, precision, and robustness.

-

Visualizations

Caption: A logical workflow for troubleshooting unexpected this compound instability.

Caption: A general experimental workflow for developing a stability-indicating method.

Caption: General chemical degradation pathways that could affect this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medkoo.com [medkoo.com]

- 3. resolvemass.ca [resolvemass.ca]

- 4. lubrizolcdmo.com [lubrizolcdmo.com]

- 5. scispace.com [scispace.com]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. ijtsrd.com [ijtsrd.com]

- 9. scispace.com [scispace.com]

- 10. openaccessjournals.com [openaccessjournals.com]

- 11. m.youtube.com [m.youtube.com]

- 12. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

Technical Support Center: Edivoxetine Pharmacokinetic Studies

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing variability in pharmacokinetic (PK) data for edivoxetine.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of variability in this compound pharmacokinetic data?

A1: Variability in this compound PK data can arise from several intrinsic and extrinsic factors, including:

-

Genetic Polymorphisms: this compound is primarily metabolized by the cytochrome P450 enzymes CYP2D6 and CYP3A4.[1] Genetic variations in the CYP2D6 gene can lead to different metabolizer phenotypes (poor, intermediate, extensive, and ultra-rapid), significantly altering drug clearance and exposure.

-

Organ Impairment: Hepatic and renal impairment can affect the pharmacokinetics of this compound, although studies suggest the magnitude of these effects may be small.[2]

-

Drug-Drug Interactions: Co-administration of drugs that are inhibitors or inducers of CYP2D6 or CYP3A4 can alter the metabolism of this compound.

-

Patient Demographics: Age can be a factor, although this compound's pharmacokinetics have been found to be comparable between children and adolescents.[1][2]

-

Experimental and Bioanalytical Variability: Inconsistencies in sample collection, processing, and analysis can introduce significant variability.[3][4]

Q2: How does renal impairment affect the pharmacokinetics of this compound?

A2: In a study involving a single 6 mg dose of this compound, moderate renal impairment was associated with an approximate 1.9-fold increase in the area under the concentration-time curve (AUC), while mild and severe impairment showed less pronounced effects.[2]

Q3: What is the impact of hepatic impairment on this compound's pharmacokinetic profile?

A3: Following a single 18 mg dose, individuals with moderate and severe hepatic impairment showed a 1.6-fold and 1.7-fold increase in AUC, respectively, compared to individuals with normal hepatic function.[2]

Q4: Are there significant differences in the pharmacokinetics of this compound between pediatric and adult populations?

A4: Studies in pediatric patients with ADHD have shown that the pharmacokinetic profile of this compound is comparable between children and adolescents.[1][2] Key parameters such as the time to maximum concentration (Tmax) of approximately 2 hours and a terminal elimination half-life of about 6 hours are consistent across these age groups.[1][2]

Troubleshooting Guides

Issue 1: High Between-Subject Variability in a Clinical Study

Symptoms:

-

Large standard deviations in pharmacokinetic parameters (e.g., Cmax, AUC) across the study population.

-

Difficulty in identifying a clear dose-response relationship.

Possible Causes and Solutions:

| Possible Cause | Troubleshooting Steps |

| Undocumented CYP2D6 Genotype Differences | Retrospectively genotype study participants for CYP2D6. Stratify pharmacokinetic data by metabolizer status (poor, intermediate, extensive, ultra-rapid) to assess the contribution of genetic variability. For future studies, consider prospective genotyping as part of the inclusion/exclusion criteria or as a stratification factor. |

| Concomitant Medication Use | Conduct a thorough review of all concomitant medications for potential CYP2D6 or CYP3A4 inhibitors or inducers. If possible, perform subgroup analyses to evaluate the impact of these medications on this compound exposure. |

| Non-adherence to Dosing Regimen | Implement measures to monitor and encourage patient adherence, such as pill counts or electronic monitoring. |

| Variability in Food Intake | Standardize food intake around the time of drug administration in study protocols, as food can affect drug absorption. |

| Inconsistent Sample Handling | Review and standardize procedures for blood collection, processing, and storage across all clinical sites to minimize pre-analytical variability. |

Issue 2: Unexpectedly Low or High Plasma Concentrations in a Subset of Patients

Symptoms:

-

Bimodal or multimodal distribution of pharmacokinetic parameters.

-

Outlier data points that skew the overall results.

Possible Causes and Solutions:

| Possible Cause | Troubleshooting Steps |

| CYP2D6 Poor or Ultra-Rapid Metabolizers | Genotype the individuals with outlier data for CYP2D6. Poor metabolizers are likely to have significantly higher exposure, while ultra-rapid metabolizers will have lower exposure. This can explain unexpectedly high or low concentrations. |

| Presence of Renal or Hepatic Impairment | Review the clinical data of the affected individuals for any evidence of renal or hepatic dysfunction that may not have been captured at screening. |

| Sample Mix-up or Processing Errors | Investigate the chain of custody for the outlier samples. Re-analysis of backup samples, if available, can help confirm or rule out sample handling errors. |

Issue 3: Poor Reproducibility of Bioanalytical Assay

Symptoms:

-

High coefficient of variation (%CV) in quality control (QC) samples.

-

Inconsistent results upon re-analysis of study samples.

Possible Causes and Solutions:

| Possible Cause | Troubleshooting Steps |

| Matrix Effects in LC-MS/MS | Evaluate for ion suppression or enhancement by analyzing QC samples in different lots of blank matrix. If matrix effects are present, optimize the sample preparation method (e.g., switch from protein precipitation to solid-phase extraction) or chromatographic conditions to better separate this compound from interfering matrix components. |

| Instability of this compound in Matrix | Perform thorough stability testing of this compound in the biological matrix under all relevant storage and handling conditions (freeze-thaw, bench-top, long-term). |

| Suboptimal Internal Standard | Ensure the internal standard is a stable, isotopically labeled analog of this compound and that it is added at an early stage of sample processing to account for variability in extraction and ionization. |

| Issues with Chromatographic Separation | Optimize the HPLC/UPLC method to ensure a sharp, symmetrical peak for this compound, well-resolved from any endogenous interferences. For amine-containing compounds like this compound, consider using a column with a stationary phase designed to minimize peak tailing. |

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Pediatric Patients with ADHD

| Dose (mg/kg) | Cmax (ng/mL) | AUC(0-∞) (ng·h/mL) | t½ (h) | Tmax (h) |

| 0.05 | 13.5 ± 5.2 | 104 ± 38 | ~6 | ~2 |

| 0.1 | 28.1 ± 10.1 | 215 ± 75 | ~6 | ~2 |

| 0.2 | 55.8 ± 20.3 | 432 ± 151 | ~6 | ~2 |

| 0.3 | 82.5 ± 29.8 | 640 ± 223 | ~6 | ~2 |

Data are presented as mean ± standard deviation. Data are synthesized from findings reported in studies of pediatric patients.[1][2]

Table 2: Effect of Hepatic and Renal Impairment on this compound Pharmacokinetics

| Impairment | AUC Ratio (Impaired:Normal) | 90% Confidence Interval | Cmax Ratio (Impaired:Normal) |

| Hepatic | |||

| Mild | 1.24 | (0.93, 1.64) | ~1 |

| Moderate | 1.60 | (1.21, 2.12) | ~1 |

| Severe | 1.70 | (1.28, 2.24) | ~1 |

| Renal | |||

| Mild | 1.13 | (0.73, 1.73) | ~1 |

| Moderate | 1.90 | (1.28, 2.82) | ~1 |

| Severe | 1.55 | (0.94, 2.55) | ~1 |

| ESRD | 1.03 | (0.66, 1.59) | ~1 |

Data represent the geometric least squares mean ratio of AUC in impaired subjects to that in subjects with normal organ function following a single dose.[2]

Experimental Protocols

Protocol 1: Quantification of this compound in Human Plasma using LC-MS/MS

This protocol is a representative method based on standard practices for the bioanalysis of similar compounds.

1. Sample Preparation (Solid-Phase Extraction - SPE)

-

Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

To 200 µL of human plasma, add 20 µL of an internal standard working solution (e.g., this compound-d5 at 500 ng/mL).

-

Vortex the sample and load it onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.

-

Dry the cartridge under vacuum for 5 minutes.

-

Elute this compound and the internal standard with 1 mL of 5% ammonium hydroxide in methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Analysis

-

LC System: Agilent 1200 series or equivalent

-